molecular formula C12H22S3 B14698394 1,1'-Sulfanediyldicyclohexanethiol CAS No. 24265-66-5

1,1'-Sulfanediyldicyclohexanethiol

Cat. No.: B14698394
CAS No.: 24265-66-5
M. Wt: 262.5 g/mol
InChI Key: YHJMBEJEJNZKAP-UHFFFAOYSA-N
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Description

1,1’-Sulfanediyldicyclohexanethiol is an organic compound with the molecular formula C12H22S3 It is characterized by two cyclohexane rings connected by a sulfur atom and each ring bearing a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Sulfanediyldicyclohexanethiol can be synthesized through several methods. One common approach involves the reaction of cyclohexanethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically proceeds as follows: [ 2 \text{C}6\text{H}{11}\text{SH} + \text{SCl}2 \rightarrow \text{C}{12}\text{H}_{22}\text{S}_3 + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of 1,1’-Sulfanediyldicyclohexanethiol can be achieved through the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfanediyldicyclohexanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form cyclohexanethiol.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclohexanethiol.

    Substitution: Various substituted cyclohexanethiol derivatives.

Scientific Research Applications

1,1’-Sulfanediyldicyclohexanethiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Sulfanediyldicyclohexanethiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanethiol: A simpler thiol compound with one cyclohexane ring.

    Dicyclohexyl disulfide: A compound with two cyclohexane rings connected by a disulfide bond.

    Cyclohexyl mercaptan: Another thiol compound with a single cyclohexane ring.

Uniqueness

1,1’-Sulfanediyldicyclohexanethiol is unique due to the presence of two thiol groups and a sulfur atom connecting the cyclohexane rings. This structure imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

24265-66-5

Molecular Formula

C12H22S3

Molecular Weight

262.5 g/mol

IUPAC Name

1-(1-sulfanylcyclohexyl)sulfanylcyclohexane-1-thiol

InChI

InChI=1S/C12H22S3/c13-11(7-3-1-4-8-11)15-12(14)9-5-2-6-10-12/h13-14H,1-10H2

InChI Key

YHJMBEJEJNZKAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(S)SC2(CCCCC2)S

Origin of Product

United States

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